Val-Leu-Arg-p-nitroanilide

概要

説明

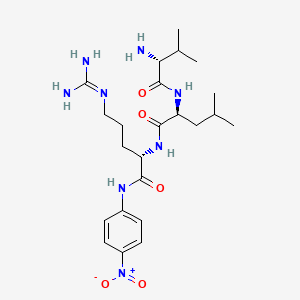

Val-Leu-Arg-p-nitroanilide is a chromogenic substrate commonly used in biochemical assays to measure the activity of proteolytic enzymes, particularly glandular kallikreins. The compound’s molecular formula is C23H38N8O5, and it has a molecular weight of 506.60 g/mol. It is known for its sensitivity and selectivity in enzyme assays, making it a valuable tool in various scientific research fields.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Val-Leu-Arg-p-nitroanilide involves the solid-phase synthesis method. This method is preferred due to the low nucleophilicity of the amino group of p-nitroaniline . The synthesis begins with the coupling of Nα-, NG-protected arginine with a resin-bound 5-amino-2-nitrobenzoic acid (Anb5,2) using phosphoryl chloride as the coupling agent . The resulting intermediate is then coupled with valine and leucine residues to form the final product .

Industrial Production Methods

Industrial production of this compound follows cGMP (current Good Manufacturing Practice) guidelines to ensure high purity and quality. The production process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to maintain the compound’s integrity.

化学反応の分析

Types of Reactions

Val-Leu-Arg-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically.

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of specific proteolytic enzymes such as human urinary kallikrein . The reaction conditions include an aqueous buffer solution at an optimal pH for enzyme activity .

Major Products Formed

The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a chromogenic compound that can be measured to determine enzyme activity .

科学的研究の応用

Enzyme Substrate for Kallikrein and Other Proteases

Val-Leu-Arg-p-nitroanilide is widely employed as a substrate to investigate the activity of kallikrein, a serine protease involved in blood coagulation and fibrinolysis.

Case Study: Kallikrein Activity Measurement

In a study assessing human urinary kallikrein activity, this compound was hydrolyzed at varying concentrations (10-20 µM) to measure enzyme kinetics in the presence and absence of inhibitors. The results indicated that basic pancreatic trypsin inhibitor significantly affected the hydrolysis rate, demonstrating the substrate's utility in understanding enzyme regulation mechanisms .

Application in Fibrinolytic Enzyme Studies

The compound has also been utilized to characterize fibrinolytic enzymes derived from organisms such as Bacillus subtilis and Eisenia fetida. These studies are crucial for understanding potential therapeutic agents in clot management.

Case Study: Fibrinolytic Enzymes from Eisenia fetida

Research highlighted the purification and characterization of fibrinolytic enzymes using this compound as a substrate. The kinetic parameters obtained through these assays provided insights into enzyme efficiency and specificity, which are essential for developing new anticoagulant therapies .

Chromogenic Assays for Clinical Diagnostics

This compound serves as an effective chromogenic substrate in diagnostic assays for activated protein C (APC). Its ability to release p-nitroaniline upon cleavage enables quantification of enzyme activity.

Case Study: APC Detection

A comparative analysis demonstrated that this compound exhibited favorable specificity for APC over thrombin. This characteristic allows for accurate detection of APC at low concentrations, making it suitable for clinical laboratory tests .

Research on Cell Activation Mechanisms

The compound has been implicated in studies focusing on cell surface plasminogen activation through its interaction with the urokinase-type plasminogen activator receptor (uPAR).

Case Study: uPAR Localization

Investigations revealed that uPAR localization within caveolae enhances pericellular plasminogen activation, with this compound used to assess the efficiency of this process. The findings suggest that clustering of protease receptors facilitates more effective signaling pathways in cellular responses .

作用機序

The mechanism of action of Val-Leu-Arg-p-nitroanilide involves its hydrolysis by proteolytic enzymes. The enzyme binds to the substrate and cleaves the peptide bond between the arginine and p-nitroaniline residues . This reaction releases p-nitroaniline, which can be quantified to measure enzyme activity . The molecular targets include the active sites of proteolytic enzymes, and the pathways involved are those related to enzyme catalysis and substrate binding .

類似化合物との比較

Val-Leu-Arg-p-nitroanilide is unique due to its high sensitivity and selectivity as a chromogenic substrate. Similar compounds include:

N-Benzoyl-Phe-Val-Arg-p-nitroanilide: Another chromogenic substrate with similar applications but different enzyme specificity.

D-Ile-Pro-Arg-p-nitroanilide: Used in assays for different proteolytic enzymes.

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: A substrate for measuring the activity of chymotrypsin-like enzymes.

These compounds share the common feature of releasing p-nitroaniline upon hydrolysis, but they differ in their enzyme specificity and applications .

生物活性

Val-Leu-Arg-p-nitroanilide (VLR-pNA), also known as D-Val-Leu-Arg-p-nitroanilide, is a synthetic peptide widely utilized in biochemical assays, particularly for the evaluation of kallikrein activity. This compound serves as a chromogenic substrate, allowing researchers to measure enzyme activity through colorimetric changes. The following sections delve into its biological activity, applications, and relevant research findings.

- Molecular Formula : C₃₈H₄₈N₈O₅

- Molecular Weight : 506.598 g/mol

- CAS Number : 162303-66-4

- Solubility : Soluble in water at concentrations up to 50 mg/ml .

This compound functions primarily as a substrate for kallikrein, an enzyme involved in various physiological processes including blood pressure regulation and inflammation. Upon cleavage by kallikrein, the substrate releases p-nitroaniline (pNA), which can be quantitatively measured due to its distinct color change. This property makes VLR-pNA particularly valuable in clinical and research settings for assessing kallikrein activity in biological samples.

Kallikrein Activity Assay

VLR-pNA is extensively used to assay the activity of glandular kallikreins in human and rat urinary samples. The enzymatic hydrolysis of VLR-pNA by kallikrein results in the release of pNA, which can be detected spectrophotometrically. Studies have shown that the enzyme activity can be correlated with various physiological conditions, making it a useful biomarker for kidney function and other related disorders .

Research Findings

A notable study reported that the enzymatic activity of kallikrein using this compound as a substrate was quantified at 5.5 ± 1.7 nmol p-NA h⁻¹ under specific assay conditions. This highlights the compound's sensitivity and effectiveness in measuring kallikrein activity in biological fluids .

Applications in Research

- Clinical Diagnostics : VLR-pNA is instrumental in diagnosing conditions associated with altered kallikrein levels, such as hypertension and renal disease.

- Biochemical Research : It is used to study the role of kallikreins in various biological processes, including their involvement in proteolytic pathways.

- Pharmacological Studies : Researchers utilize VLR-pNA to evaluate the effects of drugs on kallikrein activity, aiding in drug development processes.

Case Study 1: Kallikrein Activity in Renal Dysfunction

In a study focusing on renal dysfunction, researchers utilized VLR-pNA to assess urinary kallikrein levels in patients with chronic kidney disease (CKD). The results indicated significantly lower kallikrein activity compared to healthy controls, suggesting its potential role as a diagnostic marker for CKD progression.

Case Study 2: Impact of Dietary Factors on Kallikrein

Another investigation explored how dietary sodium intake influenced urinary kallikrein levels using VLR-pNA assays. The findings revealed that higher sodium diets correlated with increased kallikrein activity, providing insights into dietary impacts on renal physiology.

Data Table: Summary of Research Findings

特性

IUPAC Name |

(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N8O5/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27)/t17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKZJCICBFSACN-GBESFXJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215108 | |

| Record name | Val-Leu-Arg-p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64816-14-4 | |

| Record name | Val-Leu-Arg-p-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064816144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Val-Leu-Arg-p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。